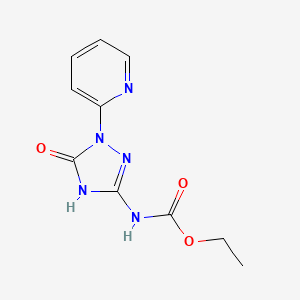
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate is a heterocyclic compound that contains a pyridine ring and a triazole ring
Vorbereitungsmethoden
The synthesis of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate typically involves the reaction of ethyl carbamate with a suitable pyridine and triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the pyridine or triazole rings, which can alter their properties and applications.
Other pyridine-triazole compounds: Compounds that contain both pyridine and triazole rings but with different linkages or functional groups.
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures but different heteroatoms or ring sizes.
This compound stands out due to its unique combination of pyridine and triazole rings, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
67176-04-9 |
|---|---|
Molekularformel |
C10H11N5O3 |
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
ethyl N-(5-oxo-1-pyridin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C10H11N5O3/c1-2-18-10(17)13-8-12-9(16)15(14-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,12,13,14,16,17) |
InChI-Schlüssel |
CAGGYGVFRDZPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NN(C(=O)N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


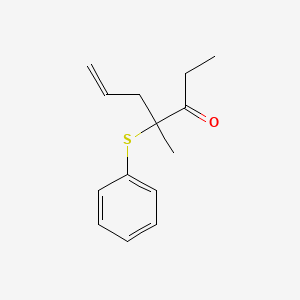
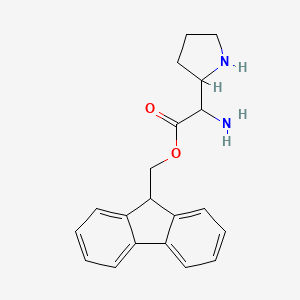


![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)
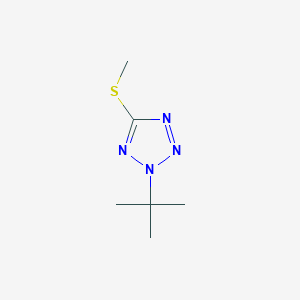

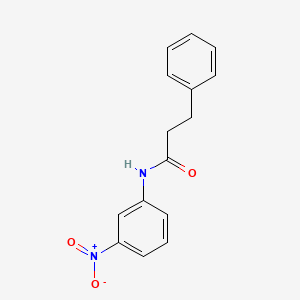
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)

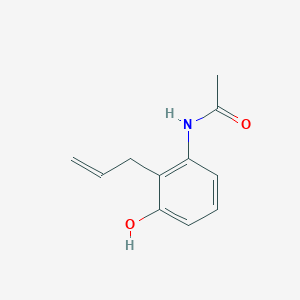
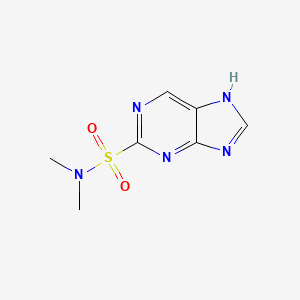
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)

